molecular formula C10H20O2 B6302478 2-tert-Butylhexanoic acid CAS No. 27610-90-8

2-tert-Butylhexanoic acid

Cat. No.: B6302478
CAS No.: 27610-90-8
M. Wt: 172.26 g/mol
InChI Key: NBXCASFPBUZPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 2-tert-Butylhexanoic Acid within Organic Chemistry Research

This compound, with its bulky tert-butyl group at the alpha-position to the carboxyl group, serves as a quintessential example of a sterically hindered branched aliphatic carboxylic acid. This significant steric bulk around the reactive carboxyl group makes it a valuable model compound for investigating the influence of steric hindrance on chemical reactivity. organic-chemistry.org

The presence of the tert-butyl group dramatically affects the accessibility of the carboxylic acid and its derivatives to reagents, influencing reaction rates and, in some cases, dictating the reaction pathway. Researchers utilize compounds like this compound to probe the limits of chemical transformations and to develop new synthetic methodologies that can overcome the challenges posed by sterically demanding substrates. sci-hub.se Its structure provides a clear and well-defined steric environment, allowing for systematic studies on how steric bulk impacts fundamental organic reactions such as esterification and amide bond formation. orgsyn.org

Below is a table detailing some of the key physicochemical properties of this compound.

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC10H20O2 nih.gov
Molecular Weight172.26 g/mol nih.gov
XLogP33.5 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count4 nih.gov
Exact Mass172.146329876 Da nih.gov
Monoisotopic Mass172.146329876 Da nih.gov
Topological Polar Surface Area37.3 Ų nih.gov
Heavy Atom Count12 nih.gov
Formal Charge0 nih.gov
Complexity144 nih.gov

Historical Development and Evolution of Research on Branched Carboxylic Acids

The study of branched carboxylic acids has evolved significantly over the decades, driven by the dual aims of understanding their fundamental properties and harnessing them for practical applications.

Early research in the mid-20th century focused on the synthesis and characterization of these compounds. For instance, the synthesis of this compound was reported in the Journal of Organic Chemistry in 1957, highlighting the early interest in preparing sterically hindered molecules. These initial synthetic efforts often involved multi-step processes and were crucial for providing the compounds needed for further study.

The development of new synthetic methods has been a continuous theme in the history of branched carboxylic acid research. The challenges associated with creating sterically congested carbon centers have spurred innovation in synthetic organic chemistry. Classical methods often relied on harsh reaction conditions. However, the field has seen a shift towards milder and more efficient protocols.

In recent years, there has been a surge in the development of advanced catalytic methods for the synthesis and functionalization of aliphatic carboxylic acids, including branched variants. Techniques such as metallaphotoredox catalysis have emerged as powerful tools, enabling transformations that were previously difficult to achieve. researchgate.netprinceton.edu These modern methods offer greater functional group tolerance and milder reaction conditions, expanding the accessibility and utility of branched carboxylic acids. The historical "interrupted Kolbe" or Hofer-Moest reaction, an electrochemical method, has also seen renewed interest for its ability to generate carbocations from carboxylic acids under non-acidic conditions, offering a pathway to hindered ethers. nih.gov

The evolution of research has also been marked by a deeper understanding of the biological roles and metabolic pathways of branched-chain fatty acids, which are biosynthesized from α-keto acids. inchem.org This has opened up new avenues of research at the interface of chemistry and biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-6-7-8(9(11)12)10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXCASFPBUZPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Tert Butylhexanoic Acid

Classical and Established Synthetic Routes

Traditional approaches to synthesizing 2-tert-butylhexanoic acid have laid the groundwork for its preparation, primarily utilizing nitrile intermediates and alkylation reactions.

A well-established route to this compound involves the use of nitrile intermediates. dss.go.th This method typically begins with the synthesis of a substituted cyanoacetate (B8463686), followed by hydrolysis and decarboxylation.

One specific pathway starts with the reaction of ethyl n-butyl-tert-butylcyanoacetate with ethanolic potassium hydroxide (B78521). dss.go.th This reaction, upon refluxing, followed by acidification, yields n-butyl-tert-butylcyanoacetic acid. The subsequent decarboxylation of this intermediate by heating affords 2-tert-butylhexanenitrile. dss.go.th Finally, the hydrolysis of 2-tert-butylhexanenitrile, for instance, by heating it with a mixture of concentrated sulfuric acid, glacial acetic acid, and water, produces 2-tert-butylhexanamide, which can then be further hydrolyzed to the desired this compound. dss.go.th

A similar strategy has been reported for the synthesis of related compounds, such as 2-(bromomethyl)-2-butylhexanoic acid, starting from ethyl cyanoacetate. In this case, ethyl 2-butyl-2-cyanohexanoate is synthesized from ethyl cyanoacetate, sodium ethoxide, and chlorobutane.

Alkylation reactions represent another fundamental approach to constructing the carbon framework of this compound and its derivatives. These methods often involve the alkylation of phenols, which can serve as precursors to the final acid. For instance, phenols can be alkylated with olefins or alkyl halides in the presence of acid or metal halide catalysts. google.com Another method involves the alkylation of phenols with aldehydes in an alcohol solvent in the presence of a strong base. google.com

Furthermore, phenols can be alkylated by reacting with a primary or secondary alkanol in the presence of an alkali metal hydroxide at elevated temperatures and pressures. google.com For example, 2,6-di-tert-butyl-4-n-decylphenol can be synthesized by reacting 2,6-di-tert-butylphenol (B90309) with n-decanol in the presence of potassium hydroxide. google.com While not a direct synthesis of this compound, these alkylation methods on phenolic structures are crucial for creating substituted aromatic precursors that could potentially be transformed into the target molecule through subsequent oxidation of the alkyl chain.

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry focuses on developing more efficient, scalable, and environmentally friendly methods for producing chemical compounds.

The use of specific catalysts and reaction conditions can also significantly enhance efficiency. For example, the choice of solvent can influence reaction outcomes. Ether solvents like isopropyl ether and methyl tert-butyl ether, as well as alkane solvents such as heptane (B126788) and hexane, have been employed in related syntheses. google.com

For a synthetic route to be viable on an industrial scale, factors such as cost of starting materials, reaction safety, and scalability must be carefully considered. The development of a new industrial synthesis method for 2-(bromomethyl)-2-butylhexanoic acid was prompted by the high market price and immaturity of existing industrial production routes for this key intermediate. google.com

The use of readily available and less hazardous reagents is a key consideration. For example, some older methods for related compounds required the use of toxic substances like carbon tetrachloride, which is not suitable for industrial production. google.com Modern approaches prioritize safer alternatives. The optimization of reaction parameters such as temperature, reaction time, and the ratio of reactants is crucial for maximizing yield and purity on a large scale. researchgate.net For instance, a patented process for a related compound specifies a reaction temperature of not more than 60°C, preferably between 40 and 60°C, for a particular step. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the availability and chemical manipulation of various precursors and intermediates.

A key precursor in the nitrile-based synthesis is a substituted cyanoacetate, such as ethyl n-butyl-tert-butylcyanoacetate. dss.go.th This compound is then transformed into the corresponding cyanoacetic acid and subsequently decarboxylated to form the nitrile intermediate, 2-tert-butylhexanenitrile. dss.go.th This nitrile is a crucial intermediate that is then hydrolyzed to the final carboxylic acid. dss.go.th

In other synthetic schemes, particularly for related structures, different precursors are utilized. For example, the synthesis of 2-(bromomethyl)-2-butylhexanoic acid can start from 2,2-di-n-butyl-1,3-propanediol. google.com Another approach involves the bromination of 2-butylhexanal to form 2-(bromomethyl)-2-butylhexanal, which can then be oxidized to the corresponding carboxylic acid.

Preparation of 2-tert-Butylhexanenitrile

The synthesis of 2-tert-butylhexanenitrile can be approached through the α-alkylation of hexanenitrile (B147006). This reaction involves the deprotonation of the α-carbon of hexanenitrile using a strong base, followed by nucleophilic attack on a suitable tert-butyl electrophile, such as 2-chloro-2-methylpropane (B56623) (tert-butyl chloride).

A common laboratory preparation of the required alkylating agent, 2-chloro-2-methylpropane, involves the reaction of tert-butyl alcohol with concentrated hydrochloric acid. uwimona.edu.jmoc-praktikum.deprepchem.com This is an SN1 reaction where the hydroxyl group of the tertiary alcohol is protonated, leaves as a water molecule to form a stable tertiary carbocation, which is then attacked by the chloride ion. uwimona.edu.jm

Preparation of 2-Chloro-2-methylpropane In a typical procedure, tert-butyl alcohol is shaken with concentrated hydrochloric acid. uwimona.edu.jmprepchem.com The mixture is allowed to stand for the layers to separate. The upper organic layer, containing the tert-butyl chloride, is then separated, washed, dried, and purified by distillation. prepchem.com

Interactive Data Table: Synthesis of 2-Chloro-2-methylpropane

Reactant Reagent Conditions Product Yield

Once the tert-butyl chloride is obtained, it can be used to alkylate hexanenitrile. This requires a strong, non-nucleophilic base to generate the carbanion from hexanenitrile.

Formation and Reactions of 2-tert-Butylhexanamide

The conversion of 2-tert-butylhexanenitrile to this compound proceeds via a 2-tert-butylhexanamide intermediate. The hydrolysis of nitriles can occur under either acidic or basic conditions. chemguide.co.uk

The reaction is a two-stage process. chemguide.co.uk In the first stage, the nitrile is hydrated to form an amide. In the second stage, the amide is hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Formation of 2-tert-Butylhexanamide Partial hydrolysis of the nitrile can yield the amide. This can sometimes be achieved by using milder reaction conditions or specific catalytic systems designed to stop at the amide stage. sioc-journal.cn For instance, certain enzyme systems or controlled acid-catalyzed hydration can favor the formation of the amide. sioc-journal.cn

Reaction to this compound Complete hydrolysis to the carboxylic acid requires more forcing conditions, such as heating under reflux with a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). chemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis : The nitrile is heated with a strong acid. The nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The resulting amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt. chemistrysteps.com

Base-Catalyzed Hydrolysis : The nitrile is heated with a strong base like sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile group. The initially formed salt of the carboxylic acid is then protonated in a separate acidic workup step to yield the free carboxylic acid. chemistrysteps.com

Interactive Data Table: Hydrolysis of 2-tert-Butylhexanamide

Reactant Reagent/Conditions Intermediate Final Product

Green Chemistry Approaches in this compound Synthesis

Conventional methods for nitrile hydrolysis often require harsh conditions and produce significant waste, such as salt streams from neutralization. journals.co.za Green chemistry seeks to develop more environmentally benign alternatives.

Biocatalytic Hydrolysis A prominent green approach is the use of enzymes as biocatalysts. journals.co.za Nitrile-hydrolyzing enzymes can convert nitriles to carboxylic acids under mild conditions, typically at or near room temperature and neutral pH. journals.co.zathieme-connect.de This process offers high chemo-, regio-, and enantioselectivity. journals.co.za

There are two main enzymatic pathways for this conversion:

Nitrilases : These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia in a single step. thieme-connect.deresearchgate.net

Nitrile Hydratase and Amidase System : This is a two-enzyme cascade. First, a nitrile hydratase converts the nitrile to an amide. Then, an amidase hydrolyzes the amide to the corresponding carboxylic acid. thieme-connect.deresearchgate.net

The use of whole-cell biocatalysts or isolated enzymes reduces the need for harsh chemicals, minimizes energy consumption, and decreases the generation of polluting byproducts, making it an attractive green alternative to traditional chemical synthesis. journals.co.za

Ionic Liquids Ionic liquids are also being explored as green solvents and catalysts for nitrile hydrolysis. researchgate.net These compounds are non-volatile, thermally stable, and can often be recycled. The use of an acidic ionic liquid like [bmim]HSO₄ has been shown to be effective for the conversion of nitriles into carboxylic acids under mild conditions, offering high purity and the potential for catalyst recycling. researchgate.net

Chemical Transformations and Derivatization Studies of 2 Tert Butylhexanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid functional group in 2-tert-butylhexanoic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the hydroxyl and carbonyl components of the carboxyl group.

Esterification Reactions and Synthesis of this compound Esters

Esterification of this compound can be achieved through several methods, with the choice of method often depending on the desired ester and the scale of the reaction.

One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This is a reversible reaction, and to drive it towards the formation of the ester, the water produced is typically removed. For small-scale preparations of esters like ethyl ethanoate, the ester can be distilled off as it forms due to its lower boiling point compared to the other reactants and products. chemguide.co.uk

A milder method for esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is advantageous as it proceeds under non-acidic conditions at room temperature and is applicable to a wide variety of acids and alcohols, including those that are sensitive to acid. orgsyn.org However, the formation of N-acylurea byproducts can be a challenge, especially with sterically hindered alcohols. orgsyn.org

Recent advancements in green chemistry have led to the development of solvent-free and base-free methods for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under electromagnetic milling conditions. rsc.org This environmentally friendly approach is particularly useful for the synthesis of sensitive molecules. rsc.org Additionally, solid acid catalysts, such as Amberlyst-15 and sulfonated silica, have been effectively used for the esterification of long-chain carboxylic acids with various alcohols, including tert-butanol (B103910). csic.es

The synthesis of specific esters, such as tert-butyl esters, can also be achieved by treating the carboxylic acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which can directly afford the desired ester in good yield. organic-chemistry.org

Table 1: Examples of Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Reagent Product Reference
Monoethyl fumarate tert-Butyl alcohol Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine tert-Butyl ethyl fumarate orgsyn.org
Various carboxylic acids tert-Butyl acetate Bis(trifluoromethanesulfonyl)imide tert-Butyl esters organic-chemistry.org
Octanoic acid 2-Ethylhexanol Amberlyst-15 2-Ethylhexyl octanoate csic.es
Carboxylic acids (Boc)2O Electromagnetic milling tert-Butyl esters rsc.org

Amidation Reactions and Amide Derivative Synthesis

The synthesis of amides from this compound can be accomplished through various synthetic routes. A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Alternatively, direct amidation of the carboxylic acid with an amine can be achieved using coupling agents. A study on the synthesis of N-tert-butyl amides utilized the Ritter reaction, where nitriles react with a source of a stable carbocation, like that derived from tert-butanol or tert-butyl acetate, in the presence of an acid catalyst to form the amide. researchgate.net Oxalic acid dihydrate has been shown to be an efficient catalyst for this reaction under solvent-free conditions. researchgate.net

Another approach to amide synthesis is through the hydrolysis of a corresponding nitrile. For instance, 2-tert-butylhexanenitrile can be hydrolyzed using a mixture of concentrated sulfuric acid, glacial acetic acid, and water under reflux to yield this compound. dss.go.th This process can be reversed to form the nitrile from the amide.

Recent research has also explored the use of tert-butyl nitrite (B80452) for the mild hydrolysis of primary amides to their corresponding carboxylic acids under neutral conditions, a reaction that is compatible with a variety of functional groups. sioc-journal.cn

Table 2: Amide Synthesis and Related Reactions

Starting Material Reagent(s) Product Reaction Type Reference
Nitriles tert-Butyl acetate / Oxalic acid dihydrate N-tert-Butyl amides Ritter Reaction researchgate.net
2-tert-Butylhexanenitrile H2SO4, Acetic acid, H2O This compound Nitrile Hydrolysis dss.go.th
Primary amides tert-Butyl nitrite Carboxylic acids Amide Hydrolysis sioc-journal.cn

Decarboxylative Processes and Pathways

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For aliphatic carboxylic acids like this compound, this process often requires specific conditions or catalytic systems.

Photoredox catalysis has emerged as a powerful tool for decarboxylative functionalization. For example, the decarboxylative fluorination of aliphatic carboxylic acids can be achieved using a photoredox catalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 and a fluorinating agent like SELECTFLUOR®. google.com This reaction proceeds via irradiation with light and results in the formation of a fluoroalkane. google.com

Similarly, decarboxylative oxygenation of carboxylic acids to produce aldehydes and ketones can be achieved using manganese catalysts and molecular oxygen as the oxidant. liverpool.ac.uk The selectivity of these reactions, leading to peroxides, carbonyls, or alcohols, can often be tuned by the choice of base and other reaction conditions. liverpool.ac.uk These methods highlight the potential to convert the carboxylic acid group of this compound into other functional groups through decarboxylation.

Functionalization of the Alkane Backbone

Beyond the reactivity of the carboxylic acid group, the alkane backbone of this compound offers opportunities for selective functionalization through the activation of otherwise inert C-H bonds.

C-H Bond Activation and Selective Functionalization

The direct functionalization of C-H bonds is a rapidly developing area of organic synthesis that offers a more atom-economical and efficient way to modify molecular structures. tcichemicals.com This approach avoids the need for pre-functionalized starting materials. tcichemicals.com

Transition metal catalysts, including those based on palladium, rhodium, iridium, and iron, are commonly employed for C-H activation. tcichemicals.com These catalysts can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive. While specific studies on the C-H activation of this compound are not detailed in the provided results, the general principles of C-H activation suggest that the various C-H bonds along the hexyl chain and on the tert-butyl group could be potential sites for functionalization. The selectivity of such reactions is often directed by the presence of a directing group, which in this case could be the carboxylic acid itself.

Halogenation Reactions and Halogenated Derivatives

Halogenation of the alkane backbone of this compound can lead to the formation of valuable synthetic intermediates. While direct halogenation of the alkane chain can be challenging to control, specific methods have been developed for the synthesis of halogenated derivatives.

For example, a method for the synthesis of 2-(bromomethyl)-2-butylhexanoic acid has been reported. google.com This process starts from ethyl cyanoacetate (B8463686) and involves a series of steps including alkylation with bromobutane, reduction, and subsequent reaction with hydrobromic acid to introduce the bromomethyl group. google.com This particular halogenated derivative is a key intermediate in the synthesis of certain pharmaceuticals. google.com

Another example involves the synthesis of 2-(2′-Bromo-5′-methoxyphenyl)-2-butylhexanoic acid, which was prepared as part of a synthetic route to a mitochondria-targeted spin trap. researchgate.net This demonstrates the utility of introducing halogen atoms onto a phenyl group attached to the main carboxylic acid structure, which can then be used for further chemical modifications.

Table 3: Synthesis of Halogenated Derivatives

Starting Material Key Reagent(s) Product Reference
Ethyl cyanoacetate Bromobutane, Reducing agent, HBr 2-(Bromomethyl)-2-butylhexanoic acid google.com
N-(2-bromo-5-methoxy-phenyl) isocyanate n-Butyllithium 2-(2′-Bromo-5′-methoxyphenyl)-2-butylhexanoic acid researchgate.net

Conjugation Chemistry and Adduct Formation

The conjugation of carboxylic acids to other molecules, such as peptides or metal centers, is a fundamental strategy in medicinal chemistry and materials science to modify the properties of the parent molecule. The bulky tert-butyl group at the alpha-position of this compound introduces significant steric hindrance, which can influence its reactivity and the stability of its derivatives.

Standard peptide coupling reagents are employed to form an amide bond between the carboxylic acid and the N-terminal amine of a peptide or an amino acid side chain. Common coupling reagents and strategies are outlined in the table below.

Table 1: Common Peptide Coupling Strategies Potentially Applicable to this compound

Coupling Reagent ClassSpecific ExamplesActivating AgentKey Features
CarbodiimidesDCC, DICForms a highly reactive O-acylisourea intermediate.Often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency.
Phosphonium (B103445) SaltsBOP, PyBOPForms an activated phosphonium ester.Known for high coupling efficiency.
Uronium/Aminium SaltsHBTU, HATU, HCTUForms an activated uronium/aminium ester.Generally provides rapid and efficient coupling with low racemization.

The significant steric bulk of this compound would likely necessitate the use of highly efficient coupling reagents, such as HATU or HCTU, to overcome the steric hindrance around the carboxyl group and achieve a successful conjugation to a peptide. The choice of solvent and reaction conditions would also be critical to ensure sufficient solubility of the fatty acid and to facilitate the reaction.

Carboxylate ligands are ubiquitous in coordination chemistry, forming stable complexes with a wide range of metal ions. The coordination mode of the carboxylate group (monodentate, bidentate bridging, bidentate chelating) is influenced by several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of the carboxylate itself.

A search of the available literature did not reveal any specific studies on the formation of organometallic complexes or coordination compounds with this compound. However, research on other sterically hindered carboxylic acids provides insights into the potential behavior of this compound as a ligand. nih.gov The steric bulk of the tert-butyl group would likely favor the formation of complexes with lower coordination numbers or lead to distortions in the typical coordination geometries.

Table 2: Potential Coordination Modes of Sterically Hindered Carboxylates

Coordination ModeDescriptionPotential Influence of Steric Hindrance
MonodentateThe carboxylate binds to the metal center through a single oxygen atom.The bulky substituent may favor this mode by preventing the close approach of the second oxygen atom.
Bidentate BridgingThe two oxygen atoms of the carboxylate bridge two different metal centers.Steric clashes between the bulky groups on adjacent ligands could influence the metal-metal distance and the overall structure of the resulting polymer or cluster.
Bidentate ChelatingBoth oxygen atoms of the carboxylate bind to the same metal center, forming a four-membered ring.This mode is generally less common for simple carboxylates and may be further disfavored by the steric hindrance of the tert-butyl group.

Advanced Characterization and Spectroscopic Analysis of 2 Tert Butylhexanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. magritek.comsavemyexams.com In the analysis of 2-tert-butylhexanoic acid and its derivatives, both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms. savemyexams.com

For instance, in the ¹H NMR spectrum of 2-(bromomethyl)-2-butylhexanoic acid, a derivative of this compound, specific chemical shifts and splitting patterns confirm the arrangement of protons within the molecule. The typical signals observed include a triplet corresponding to the methyl protons of the butyl groups and a singlet for the bromomethyl protons. google.com The integration of these signals provides a ratio of the number of protons in different chemical environments, further validating the structure. savemyexams.com

Table 1: Representative ¹H NMR Data for a this compound Derivative

Chemical Shift (ppm) Multiplicity Assignment
0.89 t -CH₃
1.11-1.24 m -CH₂-
1.25-1.34 m -CH₂-
1.65-1.69 m -CH₂-
3.56 s -CH₂Br

Data sourced from a patent describing the synthesis of 2-(bromomethyl)-2-butylhexanoic acid. google.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. copernicus.org For this compound, which has a molecular formula of C₁₀H₂₀O₂, the calculated molecular weight is approximately 172.27 g/mol . nih.govsigmaaldrich.com

The combination of MS with chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation of the analyte from a mixture and its subsequent identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net This is particularly useful in identifying impurities and by-products in a sample. The fragmentation pattern provides structural information as the molecule breaks apart in a predictable manner upon ionization.

Table 2: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₀H₂₀O₂ PubChem nih.gov
Molecular Weight 172.27 g/mol Sigma-Aldrich sigmaaldrich.com

Vibrational Spectroscopy (FTIR) in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm its carboxylic acid functionality. libretexts.org

Key vibrational modes include a broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org A strong C=O stretching vibration is typically observed around 1710 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the tert-butyl and hexyl groups appear in the 2850-2960 cm⁻¹ range. libretexts.org The presence and position of these bands provide definitive evidence for the structure of this compound. libretexts.orgresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for Carboxylic Acids

Functional Group Absorption Range (cm⁻¹) Intensity
O-H stretch 2500-3300 Strong, broad
C-H stretch 2850-2960 Medium
C=O stretch 1680-1750 Strong
C-O stretch 1210-1320 Strong
O-H bend 1395-1440 Medium

General reference values for carboxylic acids. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgmit.edu This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. wustl.edu

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. excedr.comethernet.edu.et High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. scispace.comnist.gov

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. sigmaaldrich.com For a carboxylic acid like this compound, reversed-phase HPLC with a C18 column is often used, where a polar mobile phase allows for the separation of less polar compounds. sigmaaldrich.com The European Pharmacopoeia provides guidelines for adjusting chromatographic conditions to ensure system suitability and repeatability. edqm.eu

GC is suitable for volatile and thermally stable compounds and separates components based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. nist.gov The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of materials. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For this compound and its derivatives, TGA can determine the temperatures at which decomposition begins and the subsequent mass loss events. This information is critical for understanding the thermal stability of the compound, which is important for storage and handling. For example, studies on related peroxyesters like tert-butyl peroxy-2-ethylhexanoate have utilized TGA to assess their thermal instability and decomposition kinetics. researchgate.net

Computational and Theoretical Investigations of 2 Tert Butylhexanoic Acid

Quantum Chemical Calculations (e.g., DFT, CASSCF/NEVPT2) on Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of 2-tert-butylhexanoic acid. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. researchgate.netresearchgate.net For instance, DFT calculations can be employed to optimize the molecular geometry, determine electronic distribution, and assess the stability of the compound. researchgate.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related molecules. For example, in studies of other carboxylic acids, DFT has been used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These orbitals are crucial in determining the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

For more complex electronic phenomena, such as excited states or systems with strong electron correlation, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) are employed. uj.edu.placs.orgulisboa.pt These methods provide a more accurate description of the electronic states and are particularly useful for studying photochemical reactions or the properties of metal complexes involving carboxylic acid ligands. ulisboa.ptresearchgate.netrsc.org For a molecule like this compound, CASSCF/NEVPT2 calculations could elucidate its behavior upon electronic excitation. uj.edu.placs.org

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is influenced by the bulky tert-butyl group, which restricts rotation around the C2-C3 bond. Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are invaluable for exploring the different possible conformations and their relative energies.

Conformational analysis of similar branched-chain carboxylic acids, like 2-butylhexanoic acid, has been performed using DFT. mdpi.comresearchgate.net These studies reveal multiple local energy minima corresponding to different rotational isomers (rotamers). mdpi.com For this compound, a similar analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify the most stable conformers. The syn conformation of the carboxylic acid group, where the O=C-O-H dihedral angle is close to 0°, is generally the most stable, but the anti conformation can also be present. nih.govchemrxiv.org

The following table illustrates the type of data that can be obtained from conformational analysis of a related molecule, 2-butylhexanoic acid, which has several local energy minima for its dihedral angles. researchgate.net

Conformation (θ1, θ2)θ1 (deg)θ2 (deg)ΔE (kcal/mol)Fractional Population, p
tg'-175-730.690.145
tg-175+601.010.084
g'g'-65-701.320.049
g't-68-1601.260.055
g'g-65+803.360.002
gg'+65-1003.070.003

Molecular dynamics simulations can further probe the intermolecular interactions of this compound, such as hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers. These simulations provide a dynamic picture of how the molecules interact in a condensed phase.

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity and Interactions (excluding toxicology)

Structure-Activity Relationship (SAR) models are computational tools that correlate the structural features of a molecule with its activity. While often used in toxicology, SAR can also be applied to understand chemical reactivity and interactions. For this compound, SAR models can predict its reactivity based on its structural and electronic properties.

The bulky tert-butyl group at the alpha-position to the carboxyl group is a key structural feature that influences its reactivity. This steric hindrance can affect the accessibility of the carboxylic acid group to other reactants. QSAR models often use molecular descriptors to quantify these structural features. nih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

By developing a QSAR model for a series of branched-chain carboxylic acids, one could predict the reactivity of this compound in specific reactions, such as esterification or amidation. The model would likely show that increasing the steric bulk at the alpha-position decreases the reaction rate. It is crucial that any QSAR model is rigorously validated to ensure its predictive power. bohrium.com

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. researchgate.netscielo.brrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

For this compound, computational methods can be used to study various reactions. For example, the mechanism of its esterification with an alcohol can be modeled. This would involve identifying the transition state for the nucleophilic attack of the alcohol on the carbonyl carbon and determining the activation energy barrier. The presence of the tert-butyl group would likely increase this barrier compared to a linear carboxylic acid.

Computational studies on similar reactions, such as the amine-catalyzed reaction of oxiranes with carboxylic acids, have provided detailed mechanistic insights. researchgate.net Similar approaches could be applied to understand the reactions of this compound, providing information on the role of catalysts and the stereoselectivity of the reaction. researchgate.net

Prediction of Molecular Properties and Reactivity Profiles

Computational methods can predict a wide range of molecular properties for this compound. Publicly available databases like PubChem provide computationally generated properties based on its structure. nih.gov

The following table summarizes some of the predicted properties for this compound. nih.gov

PropertyPredicted Value
Molecular Weight172.27 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Topological Polar Surface Area37.3 Ų

Beyond these basic properties, more advanced computational models can predict reactivity profiles. For instance, the pKa of this compound can be estimated using computational methods. Studies on other branched-chain carboxylic acids have shown that the degree and position of branching can influence the acidity. tandfonline.comtandfonline.com

Furthermore, computational tools can predict spectroscopic properties, such as NMR chemical shifts. For the related 2-butylhexanoic acid, ab initio calculations have been used to predict ¹³C-NMR chemical shifts, which are sensitive to the local conformation of the molecule. mdpi.comresearchgate.net These predictions can aid in the interpretation of experimental spectra.

Research Applications and Emerging Areas of 2 Tert Butylhexanoic Acid and Its Derivatives

Role as Building Blocks in Complex Organic Synthesis

The combination of a reactive carboxylic acid group and a significant hydrocarbon body makes 2-tert-Butylhexanoic acid and related structures versatile building blocks. They can be incorporated into larger molecules to introduce specific steric and electronic properties.

The carboxylic acid moiety of this compound serves as a handle for conversion into a wide array of derivatives, most notably esters and amides. Standard esterification and amidation reactions allow for the attachment of this bulky group to various molecular scaffolds. The tert-butyl group's size can be strategically employed to:

Control Conformation: Influence the three-dimensional shape of a molecule by restricting bond rotation.

Enhance Stability: Provide steric protection to adjacent functional groups, preventing unwanted side reactions or degradation.

Modify Solubility: Increase lipophilicity, enhancing solubility in nonpolar organic solvents.

These specialized esters and amides can be designed as active pharmaceutical ingredients, liquid crystals, or polymers where molecular shape and stability are paramount.

Derivatives of structurally similar substituted carboxylic acids are documented as crucial intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals. The synthesis pathways for these molecules often rely on the unique reactivity and structural features imparted by these building blocks.

For instance, (R)-2-(2-(tert-butoxy)-2-oxoethyl) pentanoic acid is a key intermediate in the synthesis of Brivaracetam, a third-generation antiepileptic drug. google.com Its synthesis involves an asymmetric catalytic hydrogenation, resulting in a high-purity product essential for the subsequent steps. google.com Similarly, 2-(bromomethyl)-2-butylhexanoic acid has been identified as a critical intermediate for producing 1,2,5-benzothiadiazepine derivatives, which function as bile acid modulators. google.com The development of efficient, one-pot synthesis methods for such intermediates is a significant focus, as it enables large-scale industrial production. google.com

These examples underscore the role of substituted alkanoic acids as pivotal components in multi-step syntheses, where their specific structure is essential for achieving the final target molecule's desired architecture and bioactivity.

Intermediate CompoundTarget Molecule/ClassField of ApplicationReference
(R)-2-(2-(tert-butoxy)-2-oxoethyl) pentanoic acidBrivaracetamAntiepileptic Drug google.com
2-(bromomethyl)-2-butylhexanoic acid1,2,5-Benzothiadiazepine derivativesBile Acid Modulators google.com
2-(tert-butyl) cyclohexyl methanesulfonateFluorinated CyclohexanesIntermediate for Studying Hydrogen Bonds ajol.info

Development of Functional Materials and Formulations

The amphiphilic nature of this compound, consisting of a polar carboxylic acid head and a nonpolar hydrocarbon tail, makes it a candidate for the construction of ordered molecular assemblies and functional materials.

Low-molecular-mass organic gelators (LMOGs) can self-assemble in organic liquids to form supramolecular organogels. rsc.org This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. rsc.orgnih.gov Carboxylic acids are well-known for their ability to form strong, directional hydrogen bonds, often creating dimeric structures that can further assemble into larger fibrillar networks, trapping solvent molecules to form a gel.

The process of self-assembly is highly dependent on the molecule's structure. In the case of this compound, the key interactions would be:

Hydrogen Bonding: The primary interaction between the carboxylic acid groups.

Van der Waals Interactions: Between the hexyl chains and tert-butyl groups.

Hydrophobic Interactions: Driving the aggregation of the nonpolar tails to minimize contact with polar environments.

The bulky tert-butyl group would significantly influence the packing of the molecules, potentially leading to the formation of unique nanostructures compared to simple linear carboxylic acids. The dynamic and responsive nature of these non-covalent bonds makes such supramolecular systems sensitive to stimuli like temperature or pH. nih.gov

Driving ForceInteracting MoietyRole in Self-Assembly
Hydrogen BondingCarboxylic Acid (-COOH)Primary force for forming initial dimers and chains.
Van der Waals / Hydrophobic InteractionsAlkyl Chain and tert-Butyl GroupPromotes aggregation of nonpolar tails and packing into larger structures.
Steric Hindrancetert-Butyl GroupInfluences molecular packing, potentially creating porous or unique network morphologies.

The properties that make this compound derivatives suitable for self-assembly also make them candidates for use as performance additives. In formulations such as lubricants, coatings, or fuels, such molecules can act as:

Viscosity Modifiers: The formation of supramolecular networks can increase the viscosity of a liquid formulation.

Corrosion Inhibitors: The carboxylic acid head can adsorb onto a metal surface, while the hydrophobic tails form a protective barrier against moisture and corrosive agents.

Dispersants: The amphiphilic nature allows them to stabilize particles within a liquid medium, preventing aggregation.

The robust, sterically hindered structure of the tert-butyl group can enhance the thermal and chemical stability of these additives, allowing them to function under more demanding conditions.

Catalysis and Ligand Design in Transition Metal Chemistry

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. mdpi.com The performance of a metal catalyst is critically dependent on the ligands coordinated to the metal center. sci-hub.se The rational design of ligands is therefore essential for developing new and improved catalytic systems. ethernet.edu.etescholarship.org

While this compound itself is a simple carboxylate, its derivatives can be elaborated into more complex structures suitable for use as ligands. The bulky tert-butyl group is a common feature in ligand design, where it is used to create a specific steric environment around the metal center. This steric bulk can:

Influence Selectivity: Control the stereoselectivity or regioselectivity of a reaction by dictating the approach of substrates to the catalytic site.

Stabilize the Catalyst: Prevent catalyst deactivation pathways such as dimerization or aggregation.

Promote Reductive Elimination: In cross-coupling reactions, steric pressure can accelerate the final product-forming step.

Carboxylate groups can bind to metal centers as monodentate or bidentate ligands. By functionalizing the alkyl chain of this compound with other donor atoms (e.g., nitrogen, phosphorus, sulfur), it is possible to create multidentate ligands. Such ligands could be explored in a variety of transition-metal-catalyzed reactions, including hydrogenations, cross-couplings, and polymerizations. mdpi.commdpi.com The modular nature of this approach allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalyst performance. sci-hub.se

Biochemical Research Tools and Probes

The unique structural characteristics of this compound, notably the sterically demanding tert-butyl group adjacent to the carboxylic acid function, make it and its derivatives valuable candidates for investigation as biochemical tools. This structure can influence how the molecule interacts with the active sites of enzymes or other biological macromolecules, potentially leading to selective inhibition or specific binding, which is useful for probing biological systems.

In the realm of biochemical research, carboxylic acid-containing molecules are frequently evaluated as potential enzyme inhibitors. The development of in vitro assays is fundamental to determining the inhibitory potential and mechanism of compounds like this compound. Such assays can be designed to be simple, rapid, and reliable for screening purposes. mdpi.com

A common approach involves monitoring the enzymatic conversion of a substrate into a product. An inhibitor's presence would decrease the rate of this conversion. For instance, in assays for cyclooxygenase-2 (COX-2), an enzyme that converts arachidonic acid into prostaglandin G2, the reaction can be visualized. mdpi.com This process involves a peroxidation step where a co-substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), is co-oxidized, resulting in a distinct color change. mdpi.com Potential inhibitors would prevent this color formation, allowing for their identification. mdpi.com

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibitor constant (Ki). nih.gov While specific inhibitory data for this compound is not detailed in the provided research, related compounds have been evaluated against various enzymes, demonstrating the applicability of these methods. For example, various sulfonamide-based compounds have shown inhibitory properties against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 1: Examples of Enzyme Inhibition Data for Structurally Relevant Compound Classes This table illustrates the type of data obtained from in vitro enzyme assays for compounds with functionalities that are also present in or related to this compound and its potential derivatives.

Compound Class / Example Target Enzyme Inhibition Metric Finding Reference
N²-tosylated 5-styrylbenzamide derivatives Butyrylcholinesterase (BChE) IC50 Values ranged from 6.9 to 13.3 μM, indicating significant inhibitory effect. nih.gov
Tacrine Acetylcholinesterase (AChE) Inhibition Type Mixed-type inhibition, suggesting interaction with both the active site and peripheral anionic site (PAS). nih.gov
Galantamine Acetylcholinesterase (AChE) Inhibition Type Reversible competitive inhibitor. nih.gov

Understanding the molecular-level interactions between a compound and its biological target is crucial for rational drug design and the development of research probes. For this compound, the bulky tert-butyl group is a key structural feature. Such groups can introduce significant steric hindrance, which may slow or prevent reactions at adjacent sites. mdpi.com This property can be exploited to achieve selectivity for certain enzyme isoforms or binding pockets that can accommodate the bulky structure.

Molecular dynamics simulations and spectroscopic methods are powerful tools for elucidating these interactions. nih.gov For instance, simulations can reveal the propensity of a molecule to accumulate near a protein surface and identify key residues involved in the interaction. nih.gov While a study on tert-butyl alcohol showed it had a denaturing effect on certain proteins by accumulating near positively charged residues, this highlights the methodology that could be applied to understand the interactions of this compound. nih.gov

A critical interaction for many carboxylic acids in vivo is their metabolic activation to coenzyme A (CoA) thioesters. This biotransformation has been observed for structurally related molecules like para-tert-butyl-benzoic acid (p-TBBA), which is rapidly converted to p-TBBA-CoA. researchgate.net This conversion represents a significant mechanistic biological interaction, as the resulting CoA conjugate is the metabolically active form that may interact with further downstream enzymatic processes. The formation of such conjugates is a key mechanistic step in the metabolism and biological activity of many xenobiotic carboxylic acids. researchgate.net

Environmental Fate and Biotransformation Pathways (academic, non-toxicology focused)

The environmental fate of a chemical compound is governed by its biotransformation pathways, which determine how it is altered by living organisms. Biotransformation is a metabolic process that modifies the chemical structure of substances to facilitate their excretion. nih.gov This process generally occurs in phases.

Phase I: Introduces or exposes functional groups (e.g., -OH, -COOH, -NH2) through reactions like oxidation, reduction, or hydrolysis. The cytochrome P450 enzyme system is a major catalyst in this phase. nih.gov

Phase II: Involves the conjugation of the original molecule or its Phase I metabolite with endogenous hydrophilic groups. This increases water solubility and facilitates excretion. Common reactions include glucuronidation, sulfation, and conjugation with amino acids or glutathione. nih.gov Molecules that already possess a carboxylic acid group, like this compound, can directly enter Phase II. nih.gov

Phase III: Involves the transport of the conjugated metabolites out of cells, often mediated by transporters like the ATP-binding cassette (ABC) superfamily. nih.gov

For carboxylic acids, a key biotransformation pathway is the formation of coenzyme A (CoA) conjugates. This has been specifically studied for compounds structurally related to this compound. Research on para-tert-butyl-benzoic acid (p-TBBA) showed it undergoes rapid transformation to p-TBBA-CoA in rat hepatocytes in vitro. researchgate.net Interestingly, this study revealed significant species-specific differences, as the accumulation of the CoA conjugate was observed in rat hepatocytes but not in those from rabbits or humans. researchgate.net This highlights that biotransformation pathways can vary significantly between species, which is a critical consideration in academic studies of metabolic fate.

Table 2: General Phases of Biotransformation This table outlines the principal phases involved in the metabolic processing of xenobiotic compounds.

Phase Primary Function Common Reactions Key Enzymes/Components
Phase I Introduction or unmasking of polar functional groups Oxidation, Reduction, Hydrolysis Cytochrome P450 System
Phase II Conjugation with endogenous molecules to increase water solubility Glucuronidation, Sulfation, Acetylation, Amino Acid Conjugation, Glutathione Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)
Phase III Cellular efflux of conjugated metabolites Active transport across cell membranes ATP-binding cassette (ABC) transporters, Solute carrier (SLC) transporters

The study of these pathways provides a mechanistic understanding of how compounds like this compound are processed and distributed within biological and environmental systems, independent of toxicological endpoints.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to 2-tert-Butylhexanoic Acid Research

A thorough search of scientific databases indicates a lack of significant, peer-reviewed academic publications centered on this compound. Its presence is primarily noted in chemical supplier catalogs and compound databases, which provide basic physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.26 g/mol
IUPAC NameThis compound
CAS Number27610-90-8

This data is compiled from publicly available chemical databases.

The absence of dedicated research articles suggests that this compound has not yet been a primary subject of academic investigation.

Identification of Promising Avenues for Future Investigations

Given the structural features of this compound, several promising avenues for future research can be identified:

Stereoselective Synthesis: The chiral center at the second carbon position presents an opportunity for the development of stereoselective synthetic routes. Research into asymmetric catalysis to produce enantiomerically pure forms of the acid could be a valuable contribution.

Derivatization and Application in Medicinal Chemistry: Carboxylic acids are common starting points for the synthesis of a wide range of functional groups. Future studies could explore the derivatization of this compound into esters, amides, and other analogues to investigate their potential biological activities. The bulky tert-butyl group could impart unique steric and electronic properties to these derivatives.

Materials Science Applications: Long-chain carboxylic acids and their metal salts can have applications as surfactants, lubricants, or in the formation of metal-organic frameworks (MOFs). Investigating the properties of metal complexes of this compound could reveal novel materials with interesting thermal or structural characteristics.

Polymer Chemistry: The molecule could potentially be used as a monomer or a modifying agent in polymer synthesis. The tert-butyl group could influence the physical properties of the resulting polymers, such as their thermal stability or solubility.

Methodological Advancements and Interdisciplinary Research Opportunities

Advancements in several key areas could facilitate and enhance future research on this compound:

High-Throughput Screening: Should derivatives of this compound be synthesized, high-throughput screening methods could be employed to rapidly assess their biological activity against various targets, accelerating the discovery of potential pharmaceutical applications.

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be used to predict the reactivity, spectral properties, and potential intermolecular interactions of this compound and its derivatives. This could guide experimental work and provide deeper insights into its chemical behavior.

Interdisciplinary Collaboration: Research into this compound would benefit from collaboration between organic chemists, medicinal chemists, materials scientists, and computational chemists. Such an interdisciplinary approach would be crucial to fully explore the potential of this compound across various scientific fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-tert-Butylhexanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves alkylation of hexanoic acid derivatives with tert-butyl groups. A common approach is the Friedel-Crafts alkylation using tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, purification via fractional distillation or recrystallization is critical. Characterization should include NMR (¹H/¹³C) to confirm branching and FT-IR to verify carboxylic acid functionality. For reproducibility, document reaction conditions (temperature, solvent, catalyst ratio) and purity thresholds (≥95% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H NMR (δ 1.0–1.2 ppm for tert-butyl protons) and ¹³C NMR (δ 25–30 ppm for quaternary carbons).
  • Purity Assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or GC-MS with electron ionization.
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Acidity Measurement : Potentiometric titration to determine pKa values. Always cross-validate results with synthetic replicates and include error margins in reporting .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature extremes (e.g., 4°C, 25°C, 40°C).
  • Humidity-controlled environments (e.g., 60% RH).
  • Light exposure (UV/visible light).
    Analyze degradation products using LC-MS and compare against controls. Document protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Verify synthetic pathways—re-examine reaction stoichiometry and side products via LC-MS.
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by steric hindrance from the tert-butyl group.
  • Step 3 : Compare experimental data with computational models (DFT or molecular dynamics simulations) to predict spectral patterns.
  • Step 4 : Collaborate with specialized labs for X-ray crystallography if stereochemical ambiguity persists. Publish conflicting data transparently, with error analysis .

Q. What strategies are effective in studying the biological interactions of this compound at the molecular level?

  • Methodological Answer :

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., serum albumin).
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
  • Mechanistic Probes : Knockdown models (CRISPR/Cas9) to identify target pathways. Validate findings with orthogonal assays (e.g., Western blot for protein expression changes). Reference ethical guidelines for biological replicates .

Q. How should researchers address discrepancies in literature reports about the compound’s physicochemical properties?

  • Methodological Answer :

  • Critical Review : Tabulate reported values (e.g., logP, melting point) and identify outliers.
  • Experimental Replication : Reproduce key studies under standardized conditions (IUPAC guidelines).
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify variability. Highlight methodological differences (e.g., solvent polarity in logP measurements) as potential sources of divergence .

Data Presentation Guidelines

Table 1 : Recommended Analytical Techniques for this compound

Property Technique Key Parameters Reference
Structural Confirmation¹H/¹³C NMRδ 1.0–1.2 ppm (tert-butyl), DMSO-d6 solvent
PurityHPLC-UVC18 column, 210 nm detection, 1.0 mL/min
Thermal StabilityTGAHeating rate: 10°C/min, N₂ atmosphere
Biological ActivitySPRImmobilized ligand, KD calculation

Note : Always include raw data (e.g., chromatograms, spectral peaks) in supplementary materials for peer validation .

Ethical and Reproducibility Considerations

  • Data Transparency : Share synthetic protocols, spectral raw data, and statistical scripts via repositories (e.g., Zenodo).
  • Ethical Compliance : For biological studies, adhere to institutional review board (IRB) standards and cite ethical approvals in methods sections .
  • Literature Gaps : Prioritize citations from peer-reviewed journals (e.g., J. Org. Chem.) over non-vetted sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.